2,9-dimethyl-1,10-phenanthroline hemihydrate chemical structure and properties
2,9-dimethyl-1,10-phenanthroline hemihydrate chemical structure and properties
An In-depth Technical Guide to 2,9-Dimethyl-1,10-Phenanthroline Hemihydrate (Neocuproine Hemihydrate)
Introduction
2,9-Dimethyl-1,10-phenanthroline, commonly known as neocuproine, is a heterocyclic organic compound and a derivative of 1,10-phenanthroline.[1] In its solid form, it typically exists as a hemihydrate, indicating the presence of one water molecule for every two molecules of neocuproine.[2][3] This compound is a high-purity reagent widely utilized in research and various industries. Its significance stems from its role as a robust chelating agent, exhibiting a high affinity and selectivity for copper(I) ions. This specificity, driven by its unique structural characteristics, has established neocuproine as an indispensable tool in analytical chemistry for spectrophotometric analysis.[4] Beyond this primary application, its derivatives are integral to coordination chemistry, catalysis, and biomedical research, where they are used to synthesize novel metal complexes with tailored electronic and steric properties.[5]
Chemical Structure and Physicochemical Properties
The foundational structure of neocuproine is the rigid, planar tricyclic system of 1,10-phenanthroline. The defining feature of neocuproine is the presence of two methyl groups at the 2 and 9 positions, adjacent to the nitrogen atoms.[6] These methyl groups introduce significant steric hindrance, which is the primary determinant of neocuproine's coordination chemistry.[7] This steric bulk effectively blocks the coordination sphere, preventing the formation of certain geometries and thereby conferring selectivity for specific metal ions and oxidation states.
The hemihydrate form, C₁₄H₁₂N₂·0.5H₂O, has been characterized by X-ray crystallography.[3][8] The crystal structure reveals that pairs of neocuproine molecules are bridged by water molecules.[8] These water molecules are situated on a twofold axis and form hydrogen bonds with one of the nitrogen atoms in each neocuproine molecule.[8]
Physicochemical Data Summary
| Property | Value | References |
| CAS Number | 34302-69-7 | [2][9][10] |
| Molecular Formula | C₁₄H₁₂N₂ · 0.5H₂O | [2][11] |
| Molecular Weight | 217.27 g/mol | [2][10] |
| Synonyms | Neocuproine hemihydrate, 2,9-Dimethyl-o-phenanthroline | [2][6][12] |
| Appearance | White to light yellow or cream powder | [5][13] |
| Melting Point | 159 - 164 °C | [5] |
| Solubility | Soluble in methanol (50 mg/ml), ethanol (10 mg/ml), and DMSO (25 mg/ml). Slightly soluble in water. | [5][14] |
| log Pow | 3.75 | [2] |
Coordination Chemistry: A Tale of Steric Selectivity
Neocuproine functions as a bidentate chelating ligand, coordinating to metal ions through its two nitrogen atoms.[15] The key to its utility lies in the steric hindrance imposed by the methyl groups at the 2 and 9 positions. While the parent 1,10-phenanthroline can readily form stable, octahedrally coordinated tris-ligand complexes with many metal ions, neocuproine cannot. The bulky methyl groups prevent three ligands from arranging around a central metal ion.
This steric constraint is particularly influential in its interaction with copper ions. Copper(II) ions typically favor a square planar or octahedral coordination geometry. However, the steric clash of neocuproine ligands disfavors these arrangements. In contrast, copper(I) ions prefer a tetrahedral geometry, which can comfortably accommodate two neocuproine ligands. Consequently, neocuproine acts as a selective stabilizing agent for Cu(I).
The chelation of copper(I) by two molecules of neocuproine forms the intensely colored [Cu(neocuproine)₂]⁺ complex.[5][7] This complex exhibits a deep orange-red hue and has a maximum absorbance at approximately 454 nm, providing the basis for its widespread use in the spectrophotometric quantification of copper.[5]
Caption: Simplified workflow of the CUPRAC antioxidant capacity assay.
Coordination Chemistry and Catalysis
In coordination chemistry, neocuproine and its derivatives are employed to synthesize metal complexes with specific geometries and properties. [5]These complexes are of significant interest for their potential applications in catalysis, where the steric and electronic properties of the ligand can be tuned to control the activity and selectivity of a metal center. For instance, neocuproine has been used as a ligand for palladium in alcohol oxidation reactions. [15]
Biomedical Research
The ability of neocuproine to specifically chelate copper has made it a valuable tool in biomedical fields. It is used in studies of copper metabolism and related disorders. [5]Furthermore, metal complexes of neocuproine have demonstrated biological activities, including antitumor properties, which are areas of active investigation. [5]
Experimental Protocols and Safe Handling
Protocol 1: Preparation of 0.1% (w/v) Neocuproine Solution
This protocol is standard for preparing a reagent solution for the spectrophotometric determination of copper.
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Weighing: Accurately weigh 100 mg of 2,9-dimethyl-1,10-phenanthroline hemihydrate.
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Dissolution: Transfer the powder to a 100 mL volumetric flask.
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Solvent Addition: Add approximately 80 mL of ethanol (or methanol) to the flask. [5]4. Mixing: Swirl the flask gently or use a magnetic stirrer until the solid is completely dissolved.
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Dilution to Volume: Once dissolved, carefully add the same solvent to bring the volume to the 100 mL mark.
-
Storage: Stopper the flask and store the solution in a dark, cool place. The solution is stable for several weeks when protected from light. [9]
Protocol 2: General Workflow for Spectrophotometric Copper Determination
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Sample Preparation: Prepare the sample solution, ensuring it is clear and free of particulates. Adjust the pH as necessary for the subsequent reduction step.
-
Reduction of Copper: Add a suitable reducing agent, such as hydroxylamine hydrochloride, to the sample to ensure all copper is in the Cu(I) oxidation state. [15]3. Complexation: Add an aliquot of the prepared neocuproine solution (from Protocol 1) to the sample. The characteristic orange-red color will develop in the presence of copper.
-
Incubation: Allow the reaction to proceed for a specified time (typically 5-10 minutes) to ensure complete color development.
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Measurement: Measure the absorbance of the solution at its wavelength of maximum absorbance (~454 nm) using a spectrophotometer.
-
Quantification: Determine the copper concentration by comparing the absorbance to a calibration curve prepared using standard copper solutions.
Safe Handling and Storage
As a laboratory chemical, 2,9-dimethyl-1,10-phenanthroline hemihydrate requires careful handling.
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Hazards: The compound is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation. [2][16][17]* Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat when handling the solid powder or its solutions. [17][18]* Handling: Handle in a well-ventilated area or under a chemical fume hood to avoid inhaling the dust. [16][19]Avoid contact with skin and eyes. [2]Wash hands thoroughly after handling. [16]* Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place, protected from light and moisture. [9][16]It is incompatible with strong oxidizing agents. [14][19]* First Aid: In case of eye contact, rinse cautiously with water for several minutes. [2]For skin contact, wash with plenty of soap and water. [2]If inhaled, move the person to fresh air. [16]Seek medical attention if irritation persists. [17]
Synthesis and Reactivity
While 2,9-dimethyl-1,10-phenanthroline is typically purchased as a starting material, its reactivity is of interest for creating more complex ligands. A notable reaction is the oxidation of its two methyl groups. For example, reacting neocuproine with selenium dioxide in aqueous dioxane yields 1,10-phenanthroline-2,9-dicarboxaldehyde. [20][21]This dialdehyde can then be further oxidized or reacted to create ligands with different coordination properties. [20][21]
Conclusion
2,9-Dimethyl-1,10-phenanthroline hemihydrate is more than a mere chemical reagent; it is a sophisticated molecular tool whose design—specifically the steric hindrance from its methyl groups—imparts a high degree of selectivity. This property has made it a cornerstone of copper analysis for decades and continues to open new avenues in coordination chemistry, catalysis, and biomedical science. Its reliability, sensitivity in colorimetric assays, and utility as a versatile ligand ensure its continued importance for researchers and scientists in a multitude of disciplines.
References
- 2,9-Dimethyl-1,10-phenanthroline hemihydrate | 34302-69-7 - Sigma-Aldrich. (n.d.).
- Neocuproine hemihydrate - CAS-Number 484-11-7 - Order from Chemodex. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2010, November 16).
- 2,9-DIMETHYL-1,10-PHENANTHROLINE HEMIHYDRATE | 34302-69-7 - ChemicalBook. (2026, January 13).
- Neocuproine for spectrophotometric det. of Cu, = 99.0 34302-69-7. (n.d.).
- SAFETY DATA SHEET - ThermoFisher. (2010, November 16).
-
Britton, D., Thompson, L. C., & Holz, R. C. (1991). Structure of 2,9-dimethyl-1,10-phenanthroline hemihydrate. Acta Crystallographica Section C: Crystal Structure Communications, 47(5), 1101–1103. Retrieved from [Link]
- 2,9-Dimethyl-1,10-phenanthroline hemihydrate, 98+% 25 g | Buy Online | Thermo Scientific Chemicals. (n.d.).
- SAFETY DATA SHEET - Fisher Scientific. (2024, February 23).
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2,9-Dimethyl-1,10-phenanthroline | C14H12N2 | CID 65237 - PubChem. (n.d.). Retrieved from [Link]
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2,9-Dimethyl-1,10-phenanthroline, Hi-AR™/ACS - HiMedia Laboratories. (n.d.). Retrieved from [Link]
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2,9-dimethyl-1,10-phenanthroline, hemihydrate - SpectraBase. (n.d.). Retrieved from [Link]
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Shabaan, S., et al. (n.d.). Synthesis and Characterization of 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone). NOTE. Retrieved from [Link]
- Recent Advances in the Chemistry of 1,10-Phenanthrolines and their Metal Complex Derivatives: Synthesis and Promising Applications. (n.d.).
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How can I synthesize 1,10-Phenanthroline-2,9-dicarboxylic acid? I have tried several times by following the attached journal. What to do? | ResearchGate. (2015, December 10). Retrieved from [Link]
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2,9-Dimethyl-1,10-phenanthroline hemihydrate, 98+% 100 g | Buy Online. (n.d.). Retrieved from [Link]
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Morsali, A. (n.d.). 2,9-Dimethyl-1,10-phenanthroline as Ligand in the Holo- and Hemidirected 1:1 and 1:2 Lead(II) Complexes. ResearchGate. Retrieved from [Link]
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The highly preorganized ligand 2, 9-DI-(2'-PYRIDYL)-1, 10-Phenanthroline, and its complexation properties with metal ions - UNCW Institutional Repository. (n.d.). Retrieved from [Link]
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Neocuproine - Wikipedia. (n.d.). Retrieved from [Link]
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Britton, D., Thompson, L. C., & Holz, R. C. (1991). Structure of 2,9-dimethyl-1,10-phenanthroline hemihydrate. e-Publications@Marquette. Retrieved from [Link]
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